3-Acetyl-1H-indole-4-carboxylic acid methyl ester
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Overview
Description
3-Acetyl-1H-indole-4-carboxylic acid methyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1H-indole-4-carboxylic acid methyl ester typically involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . Another method involves the reductive heterocyclization of nitro compounds using phenyl formate and triethylamine .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-Acetyl-1H-indole-4-carboxylic acid methyl ester has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various biologically active molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Acetyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with various molecular targets. It can act as an agonist or antagonist at different receptors, influencing cellular pathways and biological processes. The compound’s effects are mediated through its binding to specific proteins and enzymes, altering their activity and leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid methyl ester
- Indole-3-acetic acid
- Indole-3-carbaldehyde
Uniqueness
3-Acetyl-1H-indole-4-carboxylic acid methyl ester is unique due to its specific acetyl and ester functional groups, which confer distinct chemical properties and biological activities compared to other indole derivatives. These functional groups influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Biological Activity
3-Acetyl-1H-indole-4-carboxylic acid methyl ester (CAS No. 106896-57-5) is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an acetyl group at the C3 position and a carboxylic acid methyl ester at the C4 position of the indole ring. Research has indicated that it exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.
The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 219.22 g/mol. Its structure can be represented as follows:
Anti-inflammatory and Analgesic Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In a study evaluating its effects on inflammation, the compound was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism of action that may involve the modulation of inflammatory pathways.
Anticancer Activity
Research has indicated that indole derivatives, including this compound, possess notable anticancer properties. For example, one study reported its cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7), with IC50 values indicating moderate to strong activity . The compound's ability to induce apoptosis in cancer cells was attributed to its influence on cell cycle regulation and apoptosis-related protein expression.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Modulation of Signaling Pathways : It has been suggested that this indole derivative can alter key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer cell survival .
- Reactive Oxygen Species (ROS) Generation : Some studies point towards its role in inducing oxidative stress in cancer cells, leading to apoptosis .
Study on Anti-inflammatory Effects
In a controlled study involving animal models, administration of this compound significantly reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent. The reduction in edema was correlated with decreased levels of TNF-alpha and IL-6 in serum samples.
Antitumor Efficacy Evaluation
A recent investigation assessed the anticancer efficacy of this compound against human lung cancer cells (A549). The study found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 200 µg/mL. Furthermore, flow cytometry analyses indicated an increase in apoptotic cells following treatment .
Data Summary Table
Properties
IUPAC Name |
methyl 3-acetyl-1H-indole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)9-6-13-10-5-3-4-8(11(9)10)12(15)16-2/h3-6,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCAHGCMVIXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC(=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544176 |
Source
|
Record name | Methyl 3-acetyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106896-57-5 |
Source
|
Record name | Methyl 3-acetyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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